![molecular formula C11H10BrClN2OS B7438183 N-(4-bromo-3-chloro-2-cyanophenyl)-2-methylsulfanylpropanamide](/img/structure/B7438183.png)
N-(4-bromo-3-chloro-2-cyanophenyl)-2-methylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-chloro-2-cyanophenyl)-2-methylsulfanylpropanamide, commonly known as BCCP, is a chemical compound that has been widely used in scientific research. BCCP is a member of the amide family and is known for its unique properties that make it an ideal candidate for various applications in biochemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of BCCP involves the covalent attachment of biotin to specific amino acid residues in proteins. Biotin is a coenzyme that plays a crucial role in various metabolic processes, including the metabolism of carbohydrates, fats, and proteins. Biotin is attached to proteins through a process called biotinylation, which is catalyzed by biotin ligase. BCCP serves as a substrate for biotin ligase and is biotinylated in the presence of biotin and ATP.
Biochemical and Physiological Effects
BCCP has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase. BCCP has also been shown to affect the folding and stability of proteins, particularly in the presence of chaperones.
Advantages and Limitations for Lab Experiments
BCCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BCCP is also a specific substrate for biotin ligase, making it an ideal tool for studying biotinylation and protein-protein interactions. However, BCCP has some limitations, including its relatively high cost and the need for specialized equipment to perform biotinylation reactions.
Future Directions
There are several future directions for the use of BCCP in scientific research. One potential application is in the development of new biotinylated probes for imaging and detection of specific proteins in cells and tissues. BCCP could also be used in the study of protein misfolding and aggregation, particularly in the context of neurodegenerative diseases. Additionally, BCCP could be used in the development of new biotinylated drugs and therapeutics.
Synthesis Methods
BCCP can be synthesized using various methods, including the reaction of 4-bromo-3-chloro-2-cyanophenol with 2-methylsulfanylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields BCCP as a white solid with a high purity level.
Scientific Research Applications
BCCP has been widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a substrate for biotin ligase, an enzyme that catalyzes the covalent attachment of biotin to specific amino acid residues in proteins. BCCP is also used in the study of protein-protein interactions and protein folding.
properties
IUPAC Name |
N-(4-bromo-3-chloro-2-cyanophenyl)-2-methylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2OS/c1-6(17-2)11(16)15-9-4-3-8(12)10(13)7(9)5-14/h3-4,6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWQWLNCYNHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C=C1)Br)Cl)C#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chloro-2-cyanophenyl)-2-methylsulfanylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.